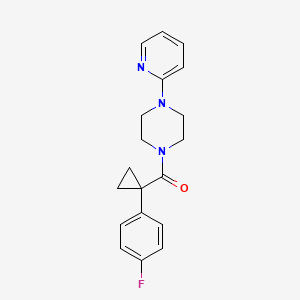

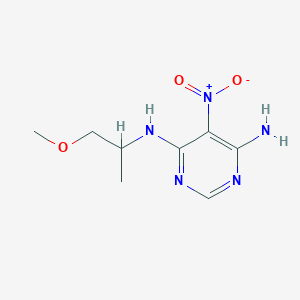

(1-(4-氟苯基)环丙基)(4-(吡啶-2-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound belongs to a class of arylcycloalkylamines, characterized by their structural features, which include arylalkyl substituents that significantly influence their chemical and physical properties. Arylcycloalkylamines, such as phenyl piperidines and piperazines, are noteworthy for their binding affinity at D2-like receptors, a property exploited in the development of several antipsychotic agents (Sikazwe et al., 2009).

Synthesis Analysis

The synthesis of compounds like "(1-(4-Fluorophenyl)cyclopropyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" typically involves complex synthetic pathways that may include the formation of fluorinated pyridines as key intermediates. These processes often entail fluorination reactions, nucleophilic substitutions, and the construction of the piperazine scaffold, which is crucial for the final molecule's pharmacological activity (Shestopalov et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by specific pharmacophoric groups, including arylalkyl substituents, which are essential for their activity at D2-like receptors. The presence of the fluorophenyl group and the piperazinyl moiety plays a crucial role in defining their binding affinity and selectivity. The structural analysis focuses on understanding how these moieties contribute to the compound's overall pharmacological profile (Sikazwe et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with various receptors through their arylalkyl moieties. The fluorophenyl group enhances the molecule's lipophilicity, which is significant for crossing biological membranes, whereas the piperazine ring is involved in receptor binding and activation. These interactions are pivotal in their mechanism of action, particularly for compounds targeting central nervous system receptors (Caccia, 2007).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and stability, are influenced by the presence of the fluorophenyl and piperazine groups. The introduction of a fluorine atom can significantly alter the compound's lipophilicity and metabolic stability, impacting its pharmacokinetic properties and overall efficacy as a pharmacological agent (Bakhotmah & Al-Otaibi, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, play a crucial role in the compound's pharmacological activity and metabolism. The structural elements, such as the cyclopropyl and pyridinyl groups, contribute to the molecule's overall reactivity, affecting its interaction with biological targets and metabolic enzymes (Pietra & Vitali, 1972).

科学研究应用

抗结核活性

一系列与指定化学结构相关的化合物,包括[4-(芳氧基)苯基]环丙基甲酮,已经合成并针对结核分枝杆菌H37Rv进行了抗结核活性评价。某些衍生物表现出显著的最小抑制浓度(MIC),突显了这些化合物在结核病治疗中的潜力。值得注意的是,一种化合物在小鼠骨髓源性巨噬细胞内显示出98%的杀灭分枝杆菌活性,并对多药耐药(MDR)、广泛耐药(XDR)和利福平耐药的临床分离株表现出MIC为12.5 μg/mL的活性。这种化合物在小鼠体内也具有口服活性,表明其作为抗结核药物的进一步开发潜力(Bisht et al., 2010)。

抗增殖活性

对新型生物活性杂环化合物的合成、结构探索和Hirshfeld表面分析的研究,包括与(1-(4-氟苯基)环丙基)(4-(吡啶-2-基)哌嗪-1-基)甲酮相关的化合物,已经为了解它们的抗增殖活性提供了见解。这些化合物已经评估其在抑制细胞增殖方面的潜力,并使用各种光谱和X射线衍射研究进行了结构表征。这些发现有助于理解这些化合物的分子相互作用和稳定性,这对于设计新的抗增殖剂可能是至关重要的(Prasad et al., 2018)。

5-HT1A受体激动剂

另一个涉及指定化学结构衍生物的研究领域集中在它们作为5-HT1A受体选择性、有效和口服活性激动剂的作用上。在这些化合物的特定位置引入氟原子导致了在大鼠口服后增强和持久的5-HT1A激动剂活性。这种修饰不仅提高了化合物对5-HT1A受体的亲和力和选择性,而且还在体外和体内展示了它们的强效激动剂活性。这些发现强调了这些化合物的治疗潜力,特别是在治疗抑郁症和焦虑症等方面(Vacher et al., 1999)。

神经病理性疼痛的镇痛作用

这些衍生物还被研究用于神经病理性疼痛模型的镇痛作用,如三叉神经病理性疼痛。特定化合物显示出剂量依赖性的效果,可以减少慢性约束损伤后的过度反应,效果与巴氯芬和吗啡相当。这表明包括与指定化学结构相关的5-HT(1A)受体激动剂在疼痛管理方面可能提供新的途径,特别是在三叉神经痛等疾病中(Deseure et al., 2002)。

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that similar compounds interact with their targets, leading to various biological activities . The compound likely interacts with its targets in a similar manner, causing changes in the target’s function.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.

属性

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O/c20-16-6-4-15(5-7-16)19(8-9-19)18(24)23-13-11-22(12-14-23)17-3-1-2-10-21-17/h1-7,10H,8-9,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGXXQUXDFIFLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-Fluorophenyl)cyclopropyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)-N-[(naphthalen-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2481270.png)

![N-(1,3-benzodioxol-5-yl)-2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2481272.png)

![[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481275.png)

![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)

![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)

![6H-benzo[b][1,4]benzodioxepin-8-amine](/img/structure/B2481281.png)

![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)

![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)